(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of aromatic rings, a triazolopyrimidine core, and a piperazine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that 1,2,4-triazoles, a structural component of this compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Based on the biological activities associated with similar compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-fluorophenylhydrazine and a suitable pyrimidine derivative under acidic or basic conditions.
Attachment of the Piperazine Moiety: The triazolopyrimidine intermediate is then reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of the (3,4-dimethylphenyl) Group: This step involves the acylation of the piperazine derivative with (3,4-dimethylphenyl)acetic acid or its derivatives, using reagents like SOCl₂ (thionyl chloride) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic methyl groups, using oxidizing agents like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).
Reduction: Reduction reactions can target the triazolopyrimidine core or the carbonyl group, using reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃ (aluminium chloride).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders, cancer, and infectious diseases. Its structure allows it to interact with specific enzymes and receptors, making it a promising lead compound.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- (3,4-dimethylphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- (3,4-dimethylphenyl)(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-15-6-7-17(12-16(15)2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)19-5-3-4-18(24)13-19/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDLEYIFWYAUNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.